molecular formula C16H12N4O B2997064 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396791-45-9

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2997064
CAS No.: 1396791-45-9
M. Wt: 276.299
InChI Key: OZUVGVYIHAWVIQ-UHFFFAOYSA-N
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Description

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety through a cyano group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core while introducing a cyano group . This reaction utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction and the availability of starting materials suggest that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.

    Substitution: The benzamide and pyrazolo[1,5-a]pyridine moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or pyrazolo[1,5-a]pyridine rings.

Scientific Research Applications

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific combination of a benzamide core and a pyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties

Biological Activity

The compound 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses the biological activity of this compound, drawing from recent research findings, case studies, and relevant data.

This compound is characterized by its unique structure that combines a cyano group with a pyrazolo-pyridine moiety. This structural configuration is believed to contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : GI50 value of 3.79 µM.
  • NCI-H460 (Lung Cancer) : LC50 value of 42.30 µM.

These values indicate that derivatives can inhibit cancer cell growth effectively, suggesting that this compound may exhibit similar properties .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways. For example, some studies point to the inhibition of CSNK2A (casein kinase 2 alpha), a protein kinase implicated in cancer progression. The compound SGC-CK2-1, an analogue related to our compound, has demonstrated potent inhibition of CSNK2A in cellular models .

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that modifications in the structural components of pyrazole derivatives can significantly affect their metabolic stability and solubility. For instance, certain isomers showed improved solubility and reduced metabolism in mouse liver microsomes compared to their counterparts . This suggests that optimizing the chemical structure of this compound could enhance its therapeutic efficacy.

Data Summary

Compound NameCell LineGI50/IC50 (µM)Mechanism
This compoundMCF73.79CSNK2A Inhibition
Related DerivativeNCI-H46042.30CSNK2A Inhibition
SGC-CK2-1VariousPotent InhibitionProtein Kinase Inhibition

Case Studies

In a recent study investigating various pyrazole derivatives for anticancer activity, several compounds were synthesized and tested against multiple cancer cell lines. One notable finding was that specific modifications at the 4’-position significantly enhanced anticancer efficacy without compromising solubility .

Properties

IUPAC Name

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h1-8,11H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUVGVYIHAWVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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